molecular formula C17H20N2 B14741039 alpha-(2-(N-Ethyl-N-methylamino)ethyl)-1-naphthaleneacetonitrile CAS No. 2572-71-6

alpha-(2-(N-Ethyl-N-methylamino)ethyl)-1-naphthaleneacetonitrile

Cat. No.: B14741039
CAS No.: 2572-71-6
M. Wt: 252.35 g/mol
InChI Key: JSOQENUVEIVNAX-UHFFFAOYSA-N
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Description

Alpha-(2-(N-Ethyl-N-methylamino)ethyl)-1-naphthaleneacetonitrile is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system attached to an acetonitrile group, which is further substituted with an ethyl and methylamino group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(N-Ethyl-N-methylamino)ethyl)-1-naphthaleneacetonitrile typically involves the reaction of 1-naphthylacetonitrile with N-ethyl-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(N-Ethyl-N-methylamino)ethyl)-1-naphthaleneacetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction may produce amines.

Scientific Research Applications

Alpha-(2-(N-Ethyl-N-methylamino)ethyl)-1-naphthaleneacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-(2-(N-Ethyl-N-methylamino)ethyl)-1-naphthaleneacetonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Alpha-(2-(N-Ethyl-N-methylamino)ethyl)-1-naphthaleneacetonitrile can be compared with other similar compounds such as:

    Naphthalene derivatives: Compounds with similar naphthalene ring structures.

    Amines: Compounds with similar amino group substitutions.

Properties

CAS No.

2572-71-6

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

4-[ethyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile

InChI

InChI=1S/C17H20N2/c1-3-19(2)12-11-15(13-18)17-10-6-8-14-7-4-5-9-16(14)17/h4-10,15H,3,11-12H2,1-2H3

InChI Key

JSOQENUVEIVNAX-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC(C#N)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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